Nickel acetate tetrahydrate

Descripción general

Descripción

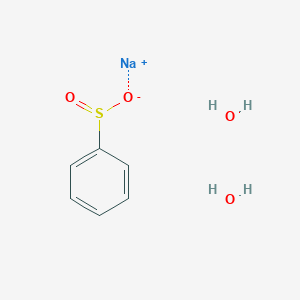

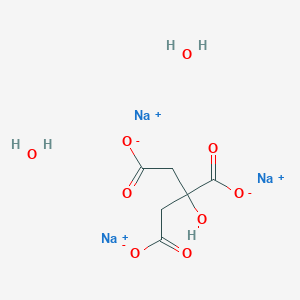

Nickel acetate tetrahydrate is a coordination compound with the chemical formula Ni(CH₃CO₂)₂·4H₂O. It appears as a green crystalline solid and is commonly used in various industrial and scientific applications. This compound is known for its solubility in water and polar solvents, making it a versatile reagent in chemical synthesis and catalysis .

Mecanismo De Acción

Target of Action

Nickel acetate tetrahydrate primarily targets organic substrates, where it acts as a catalyst in various organic reactions . It facilitates the formation of carbon-carbon and carbon-heteroatom bonds .

Mode of Action

The compound functions by coordinating with organic substrates and activating them for subsequent reactions . This leads to the formation of desired products . The green tetrahydrate has been shown by X-ray crystallography to adopt an octahedral structure, the central nickel center being coordinated by four water molecules and two acetate ligands .

Biochemical Pathways

This compound is involved in the synthesis of metalloprophyrazines . These are active components of membranes of anion-selective electrodes . The compound can be prepared by treating nickel or nickel(II) carbonate with acetic acid .

Pharmacokinetics

It is known that the compound is easily soluble in cold and hot water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The result of this compound’s action is the formation of desired products in various organic reactions . For example, it is used in the preparation of polynuclear-nickel polyoxotungstate cluster compounds, which are used in designing molecular magnets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it could be more active and stable in aqueous environments . Additionally, it is used for electroplating, indicating that it can function effectively in industrial settings .

Análisis Bioquímico

Biochemical Properties

Nickel acetate tetrahydrate plays a role in various biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules . The central nickel center of the compound is coordinated by four water molecules and two acetate ligands .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It is known to bind with biomolecules and can potentially influence enzyme activity and gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known to decompose when heated

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. It has been found that the median lethal dose (LD50) is 350 mg/kg for rats and 410 mg/kg for mice

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can potentially affect metabolic flux or metabolite levels

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nickel acetate tetrahydrate can be synthesized by reacting nickel or nickel(II) carbonate with acetic acid. The reaction proceeds as follows: [ \text{NiCO}_3 + 2 \text{CH}_3\text{CO}_2\text{H} + 3 \text{H}_2\text{O} \rightarrow \text{Ni(CH}_3\text{CO}_2\text{)}_2·4 \text{H}_2\text{O} + \text{CO}_2 ] This reaction involves the dissolution of nickel carbonate in acetic acid, followed by the crystallization of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by similar methods, often involving the use of nickel metal or nickel oxide as starting materials. The reaction conditions are optimized to ensure high yield and purity of the product. The compound can also be dehydrated by heating or by reaction with acetic anhydride .

Análisis De Reacciones Químicas

Types of Reactions: Nickel acetate tetrahydrate undergoes various chemical reactions, including:

Oxidation: Nickel acetate can be oxidized to form nickel oxide.

Reduction: It can be reduced to metallic nickel using reducing agents such as sodium borohydride.

Substitution: The acetate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Typically involves heating in the presence of oxygen.

Reduction: Sodium borohydride is commonly used as a reducing agent under mild conditions.

Substitution: Various ligands can be introduced in solution under controlled pH and temperature.

Major Products:

- Nickel oxide (NiO)

- Metallic nickel (Ni)

- Nickel complexes with different ligands

Aplicaciones Científicas De Investigación

Nickel acetate tetrahydrate has a wide range of applications in scientific research:

- Chemistry: Used as a precursor for the synthesis of nickel oxide and nickel hydroxide nanostructures, which are important in catalysis and materials science .

- Biology: Employed in the preparation of nickel-based catalysts for biochemical reactions.

- Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

- Industry: Utilized in electroplating, dyeing textiles, and as a sealant for anodized aluminum .

Comparación Con Compuestos Similares

- Nickel chloride (NiCl₂)

- Nickel nitrate (Ni(NO₃)₂)

- Nickel sulfate (NiSO₄)

- Nickel acetylacetonate (Ni(C₅H₇O₂)₂)

Propiedades

Número CAS |

6018-89-9 |

|---|---|

Fórmula molecular |

C2H6NiO3 |

Peso molecular |

136.76 g/mol |

Nombre IUPAC |

acetic acid;nickel;hydrate |

InChI |

InChI=1S/C2H4O2.Ni.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

Clave InChI |

GRNFHGJTPWYDPE-UHFFFAOYSA-N |

SMILES |

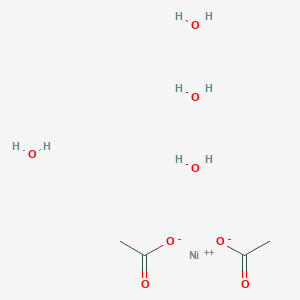

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Ni+2] |

SMILES canónico |

CC(=O)O.O.[Ni] |

Key on ui other cas no. |

6018-89-9 |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

(CH3COO)2Ni.4H2O |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.